![molecular formula C10H23NO B13299353 2-[(3-Methylpentan-2-yl)amino]butan-1-ol](/img/structure/B13299353.png)
2-[(3-Methylpentan-2-yl)amino]butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Methylpentan-2-yl)amino]butan-1-ol is an organic compound with the molecular formula C10H23NO It is a secondary amine and alcohol, characterized by the presence of both an amino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methylpentan-2-yl)amino]butan-1-ol typically involves the reaction of 3-methylpentan-2-amine with butanal under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as distillation or chromatography, to isolate the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The starting materials are mixed in precise stoichiometric ratios, and the reaction is conducted in reactors designed to maintain optimal temperature and pressure conditions. The product is then separated from the reaction mixture using techniques like crystallization or extraction, followed by further purification steps to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methylpentan-2-yl)amino]butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
2-[(3-Methylpentan-2-yl)amino]butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a potential drug candidate due to its structural features.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(3-Methylpentan-2-yl)amino]butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Methylpentan-2-yl)amino]ethanol
- 2-[(3-Methylpentan-2-yl)amino]propan-1-ol
- 2-[(3-Methylpentan-2-yl)amino]hexan-1-ol
Uniqueness
2-[(3-Methylpentan-2-yl)amino]butan-1-ol is unique due to its specific combination of a secondary amine and a hydroxyl group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C10H23NO |
|---|---|
Molecular Weight |
173.30 g/mol |
IUPAC Name |
2-(3-methylpentan-2-ylamino)butan-1-ol |
InChI |
InChI=1S/C10H23NO/c1-5-8(3)9(4)11-10(6-2)7-12/h8-12H,5-7H2,1-4H3 |
InChI Key |
GXACJCPLVLALIC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)NC(CC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


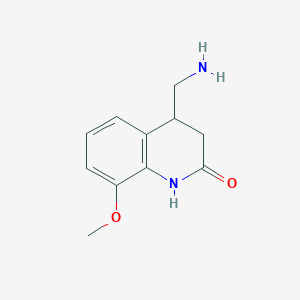
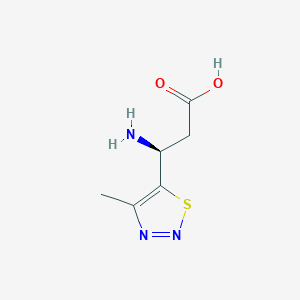
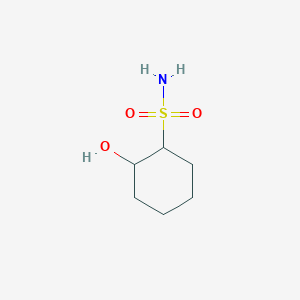
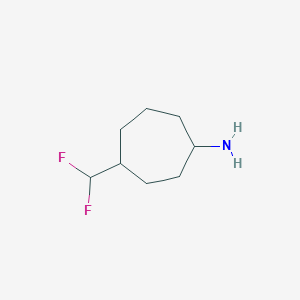

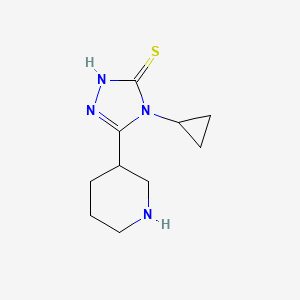
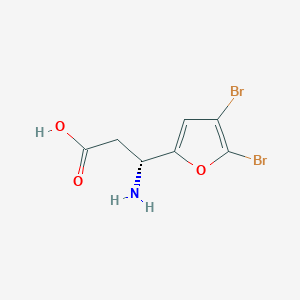


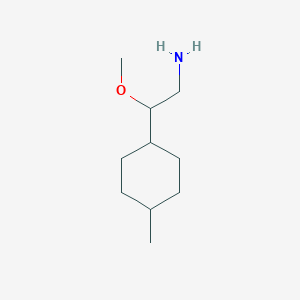
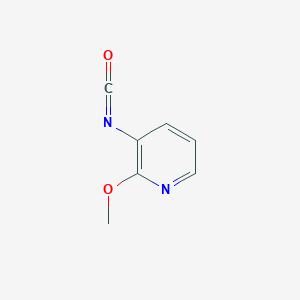
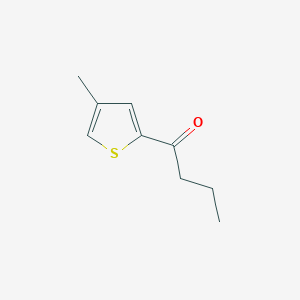
![1-[(5-Methylhexan-2-yl)amino]propan-2-ol](/img/structure/B13299333.png)
![1-[(3-Bromopyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13299341.png)
